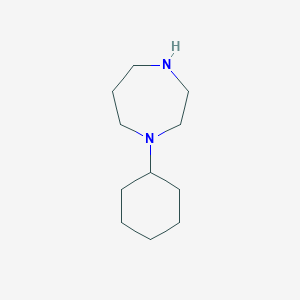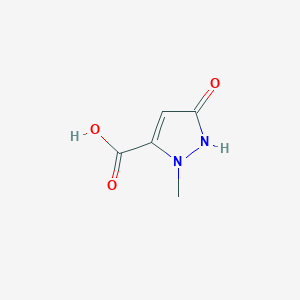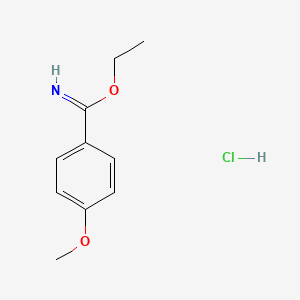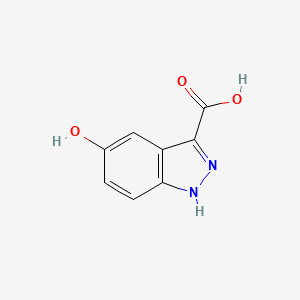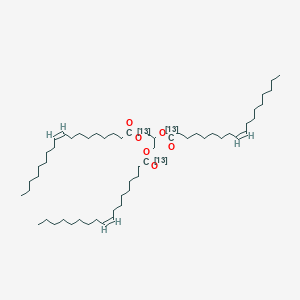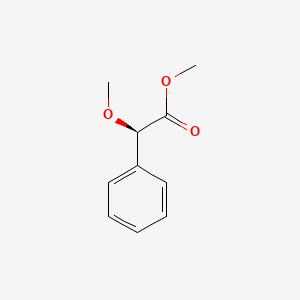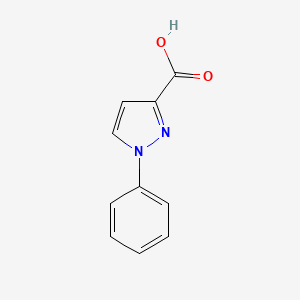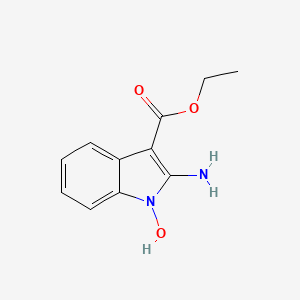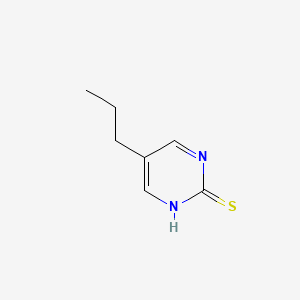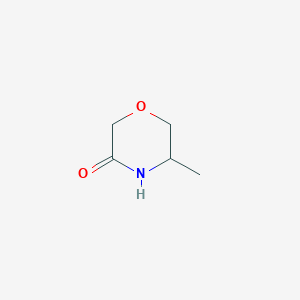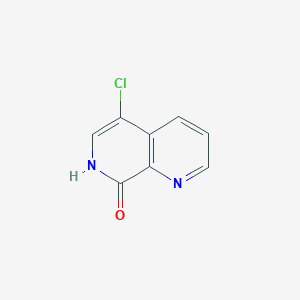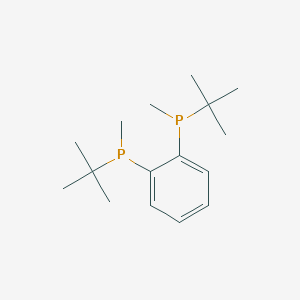
Phosphan, 1,1'-(1,2-Phenylen)bis[1-(1,1-Dimethylethyl)-1-methyl-
Übersicht
Beschreibung
Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] is a complex organophosphorus compound. It is characterized by the presence of phosphine groups attached to a phenylene backbone, with tert-butyl and methyl substituents. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] is utilized in various scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and structural properties.
Wirkmechanismus
Target of Action
It is known that this compound is used as a ligand in various inorganic reactions .
Mode of Action
(R,R)-BenzP acts as a ligand in the palladium-catalyzed formation of diaryl amines . It has also been applied to the C3 benzylation of indoles and the monoallylation of ammonia
Biochemical Pathways
It is known that (r,r)-benzp is used in the ruthenium-catalyzed green amine synthesis process, which involves the synthesis of amines and alcohols through a hydrogen-borrowing reaction .
Result of Action
It is known that (r,r)-benzp plays a crucial role in the formation of diaryl amines, the c3 benzylation of indoles, and the monoallylation of ammonia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenylene backbone, which is then functionalized with phosphine groups.
Reaction Conditions:
Solvents: Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, which provide a suitable medium for the reactions to occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.
Coordination: The phosphine groups can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Halogenating Agents: Chlorine (Cl₂), bromine (Br₂)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have diverse applications in catalysis, materials science, and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] can be compared with other similar compounds such as:
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
Tris(2,4-di-tert-butylphenyl)phosphine: A bulky phosphine ligand with tert-butyl groups that provide steric protection.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphine groups connected by a methylene bridge.
The uniqueness of Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] lies in its specific structural arrangement, which imparts distinct reactivity and coordination properties compared to other phosphine ligands.
Eigenschaften
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWTGUCFKJVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545044 | |
| Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919778-41-9 | |
| Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


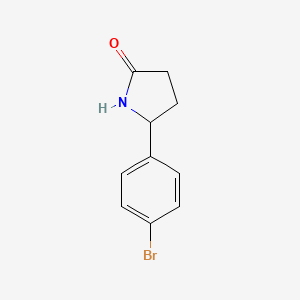
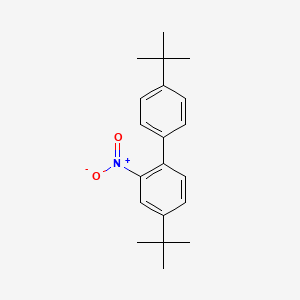
![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
